

SGC-CBP30 Specificity in Cellular Assays: A Technical Support Center

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Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B15604191*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the specificity of **SGC-CBP30** in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is **SGC-CBP30** and what are its primary targets?

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3][4] It competitively binds to the acetyl-lysine binding pocket of the bromodomain, thereby preventing the recruitment of CBP/p300 to acetylated histones and other proteins. This leads to the modulation of gene expression.[5]

Q2: What is the recommended concentration of **SGC-CBP30** to use in cellular assays?

The optimal concentration of **SGC-CBP30** is cell-line and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup. However, based on published studies, a concentration range of 0.5 μM to 5 μM is commonly used.[5][6] For some sensitive cell lines, GI50 values have been observed below 3 μM . [6] It is advisable to start with a concentration around the cellular EC50, which has been reported to be approximately 0.28 μM in a NanoBRET assay.[6]

Q3: Is there a negative control compound available for **SGC-CBP30**?

Yes, the recommended negative control for **SGC-CBP30** is **SGC-CBP30N** (also known as BDOIA513).^[7] This compound is structurally related to **SGC-CBP30** but has significantly reduced activity against CBP/p300 and BRD4.^[7] Using a negative control is critical to distinguish on-target effects from potential off-target or compound-specific artifacts. Another compound, ISOX-INACT, has been described as a negative control for a structurally related CBP/p300 inhibitor and shows very weak activity for CBP.^[8]

Q4: What are the known off-targets of **SGC-CBP30**?

While **SGC-CBP30** is highly selective for CBP/p300 bromodomains, some off-target activities have been reported, particularly at higher concentrations. The most notable off-targets are the BET (Bromodomain and Extra-Terminal domain) family of bromodomains, especially BRD4, for which **SGC-CBP30** shows a 40-fold selectivity for CBP over BRD4(1).^{[9][10]} Weak interactions have also been observed with some G-protein coupled receptors (GPCRs), such as adrenergic receptors alpha 2A and 2C, and the enzyme phosphodiesterase-5 (PDE5).^[11]

Troubleshooting Guide

This guide addresses common issues encountered when using **SGC-CBP30** in cellular assays.

Problem 1: No observable phenotype or unexpected results after **SGC-CBP30** treatment.

- Possible Cause 1: Suboptimal Compound Concentration.
 - Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Start with a broad range (e.g., 0.1 μ M to 10 μ M) and narrow it down based on the initial results.
- Possible Cause 2: Cell Line Insensitivity.
 - Solution: The expression and functional importance of CBP/p300 can vary between cell lines. Confirm the expression of CBP and p300 in your cell line of interest via Western blot or qPCR. Consider testing different cell lines known to be sensitive to CBP/p300 inhibition.
- Possible Cause 3: Incorrect Experimental Controls.

- Solution: Always include a vehicle control (e.g., DMSO) and the negative control compound **SGC-CBP30N** at the same concentration as **SGC-CBP30**. This will help differentiate between on-target effects, solvent effects, and compound-specific off-target effects.
- Possible Cause 4: Compound Instability or Degradation.
 - Solution: Prepare fresh stock solutions of **SGC-CBP30** in DMSO and store them at -20°C or -80°C.[\[2\]](#) Avoid repeated freeze-thaw cycles.

Problem 2: Suspected off-target effects are confounding the results.

- Possible Cause 1: High Compound Concentration.
 - Solution: Use the lowest effective concentration of **SGC-CBP30** as determined by your dose-response experiments. At higher concentrations, the likelihood of engaging off-targets like BET bromodomains increases.[\[6\]](#)
- Possible Cause 2: Engagement of BET Bromodomains.
 - Solution: To rule out the involvement of BET bromodomains, consider performing experiments in parallel with a selective BET inhibitor (e.g., JQ1 or I-BET762).[\[12\]](#)[\[13\]](#) If the phenotype observed with **SGC-CBP30** is also recapitulated by the BET inhibitor, it may indicate an off-target effect.
- Possible Cause 3: Engagement of Other Off-Targets (GPCRs, PDEs).
 - Solution: If you suspect the involvement of other known off-targets, you can use specific inhibitors for those targets to see if the phenotype is affected. Refer to the quantitative data on off-target interactions to assess the likelihood of engagement at your working concentration.

Data Presentation

Table 1: In Vitro Potency and Selectivity of **SGC-CBP30**

Target	Assay Type	IC50 / Kd	Selectivity vs. CBP	Reference
CBP	Cell-free	21 nM (IC50)	-	[1]
p300	Cell-free	38 nM (IC50)	-	[1]
CBP	TR-FRET	21 nM (Kd)	-	[14]
p300	TR-FRET	32 nM (Kd)	-	[14]
p300	Biolayer Interference	47 nM (Kd)	-	[14]
BRD4(1)	-	850 nM (Kd)	40-fold	[9][11]
BRD4(2)	-	-	250-fold	[1][10]
BRD2, BRD3, BRD4	DSF	Weak activity	-	[14]

Table 2: Known Off-Target Interactions of **SGC-CBP30**

Off-Target Class	Off-Target	Assay Type	IC50	Reference
GPCR	Adrenergic Receptor α 2C	Radioligand Binding	0.11 μ M	[11]
GPCR	Adrenergic Receptor α 2A	Radioligand Binding	0.57 μ M	[11]
Enzyme	Phosphodiesterase-5 (PDE5)	Enzymatic Assay	0.15 μ M	[11]
Other	Platelet-Activating Factor (PAF) Receptor	Radioligand Binding	0.51 μ M	[11]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of **SGC-CBP30** binding to CBP/p300 in intact cells.

Materials:

- Cells of interest
- **SGC-CBP30** and vehicle control (DMSO)
- PBS with protease inhibitors
- Lysis buffer
- Antibodies against CBP or p300

Procedure:

- Cell Treatment: Treat cells with the desired concentration of **SGC-CBP30** or vehicle for 1 hour at 37°C.
- Heating: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.^[15]
- Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
- Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Western Blotting: Collect the supernatant and analyze the levels of soluble CBP or p300 by Western blotting.

Expected Outcome: Binding of **SGC-CBP30** should stabilize CBP/p300, leading to a higher melting temperature compared to the vehicle-treated control.

Protocol 2: NanoBRET™ Target Engagement Assay

This proximity-based assay measures the binding of **SGC-CBP30** to CBP/p300 in live cells.

Materials:

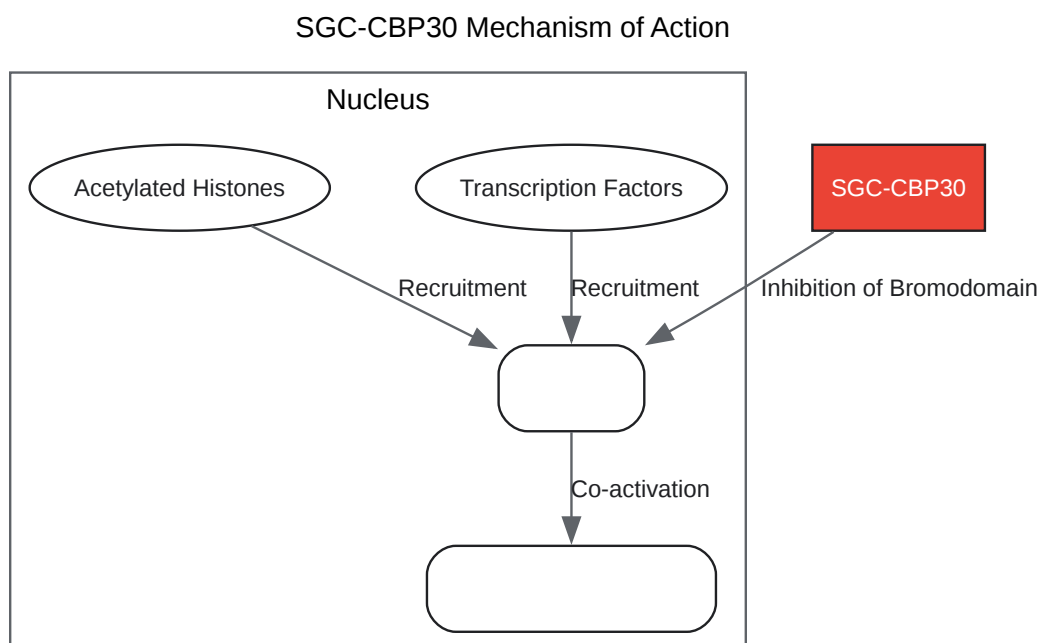
- HEK293 cells
- Plasmids for expressing NanoLuc®-CBP/p300 fusion protein and a fluorescently labeled HaloTag®-Histone H3.3 fusion protein
- **SGC-CBP30** and vehicle control (DMSO)
- NanoBRET™ Nano-Glo® Substrate

Procedure:

- Transfection: Co-transfect HEK293 cells with the NanoLuc®-CBP/p300 and HaloTag®-Histone H3.3 expression vectors.
- Cell Plating: Plate the transfected cells in a 96-well plate.
- Compound Treatment: Treat the cells with a serial dilution of **SGC-CBP30** or vehicle control.
- Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
- BRET Measurement: Measure the bioluminescence and fluorescence signals using a plate reader equipped with appropriate filters.

Expected Outcome: **SGC-CBP30** will compete with the HaloTag®-Histone H3.3 for binding to NanoLuc®-CBP/p300, leading to a dose-dependent decrease in the BRET signal. The IC50 value for target engagement can then be calculated.

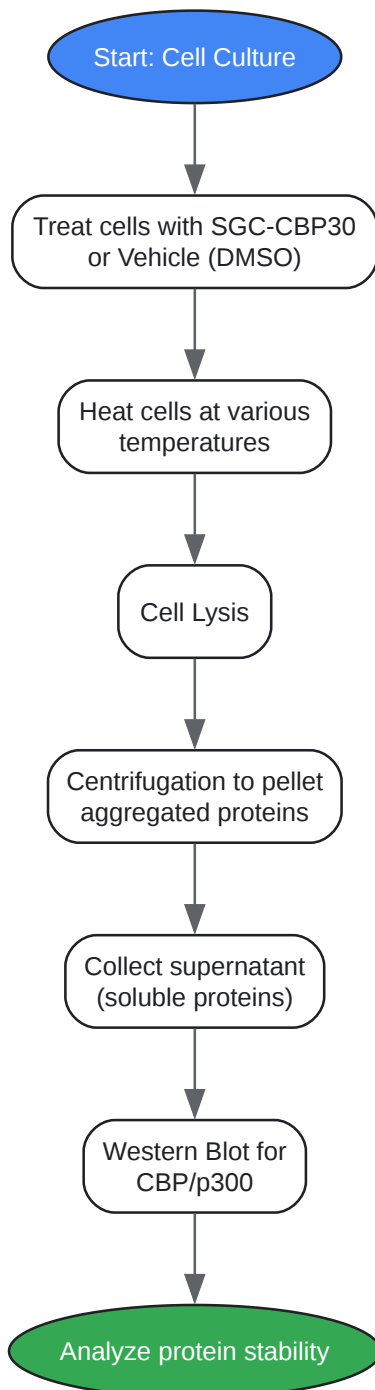
Signaling Pathway and Workflow Diagrams



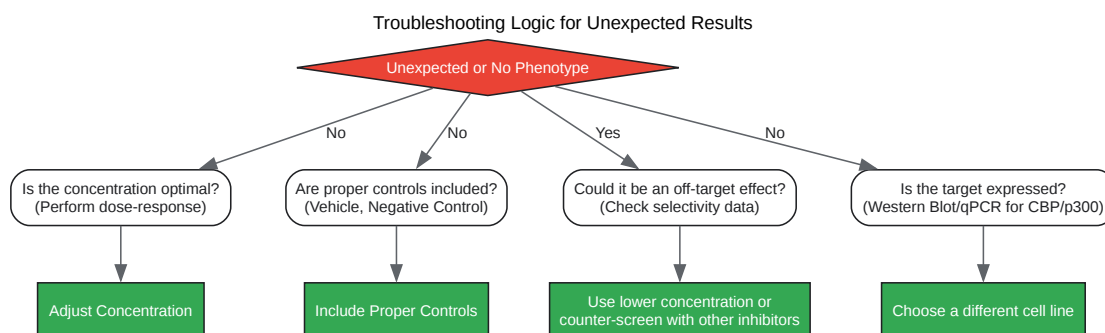
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Caption: Mechanism of action of **SGC-CBP30** in inhibiting CBP/p300.

CETSA Experimental Workflow

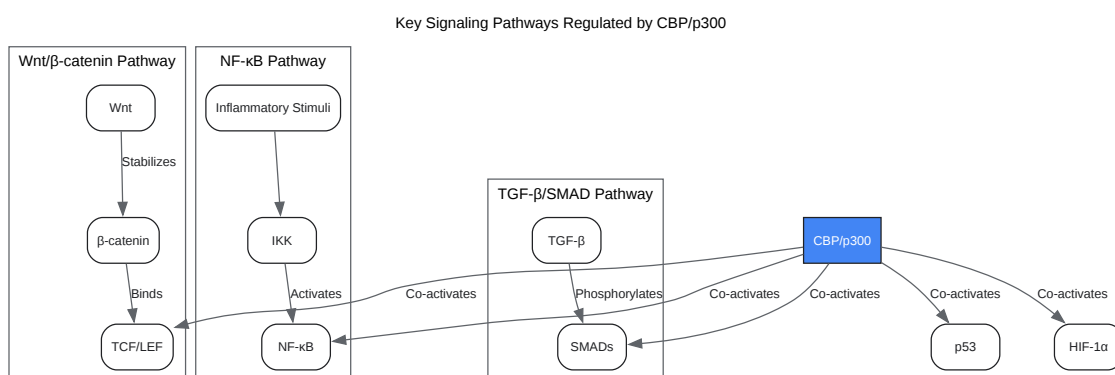
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).



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Caption: A logical workflow for troubleshooting unexpected experimental outcomes.



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